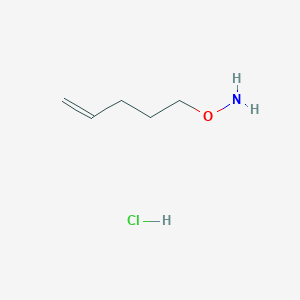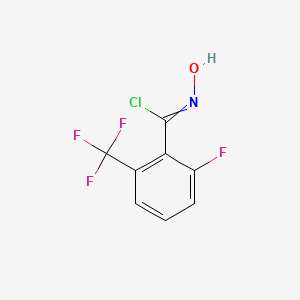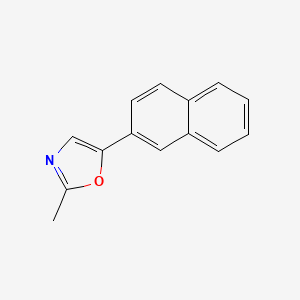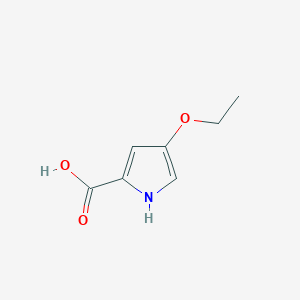
2-Bromo-3-methylphenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methylphenylisothiocyanate is an organic compound that belongs to the class of isothiocyanates These compounds are characterized by the presence of the functional group -N=C=S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methylphenylisothiocyanate typically involves the reaction of 2-Bromo-3-methylaniline with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:
Starting Material: 2-Bromo-3-methylaniline
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (DCM)
Conditions: The reaction mixture is stirred at room temperature for several hours.
The product is then purified by column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improves the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-methylphenylisothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group (-N=C=S) can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.
Oxidation and Reduction: The bromine atom in the compound can participate in oxidation and reduction reactions, leading to the formation of various brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., AlCl3) are used to facilitate the cyclization process.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products Formed
Thioureas: Formed by the reaction with primary amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Heterocyclic Compounds: Formed through cyclization reactions.
Applications De Recherche Scientifique
2-Bromo-3-methylphenylisothiocyanate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the synthesis of polymers and other materials with specific electronic and optical properties.
Biological Studies: The compound is used to study the interactions between isothiocyanates and biological macromolecules, such as proteins and DNA.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methylphenylisothiocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group (-N=C=S) is highly reactive and can form thiourea linkages with amine groups on proteins. This covalent modification can alter the function of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylisothiocyanate: Lacks the bromine and methyl substituents.
2-Bromo-phenylisothiocyanate: Lacks the methyl substituent.
3-Methylphenylisothiocyanate: Lacks the bromine substituent.
Uniqueness
2-Bromo-3-methylphenylisothiocyanate is unique due to the presence of both bromine and methyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H6BrNS |
|---|---|
Poids moléculaire |
228.11 g/mol |
Nom IUPAC |
2-bromo-1-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3 |
Clé InChI |
WPHXXQKNTKBKSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N=C=S)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)

![5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13688523.png)






